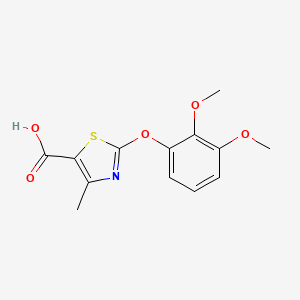

![molecular formula C18H10Cl2N2O2S B2716895 2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione CAS No. 337920-14-6](/img/structure/B2716895.png)

2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

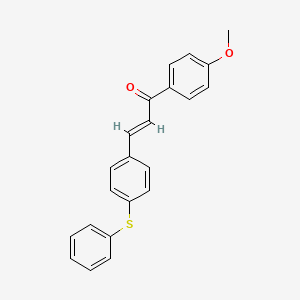

The compound “2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione” is a complex organic molecule. It contains a pyrrolo[3,4-e][1,3]thiazine ring system, which is a type of heterocyclic compound. This means it contains atoms of at least two different elements as part of its ring structure. In this case, the ring system contains carbon, nitrogen, and sulfur atoms. The compound also has two 4-chlorophenyl groups attached at the 2 and 6 positions of the ring system, and two carbonyl (C=O) groups at the 5 and 7 positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolo[3,4-e][1,3]thiazine ring system likely contributes significantly to the overall structure of the molecule, as does the presence of the 4-chlorophenyl and carbonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Without specific data, it’s challenging to provide a detailed analysis of the physical and chemical properties of this compound .Wissenschaftliche Forschungsanwendungen

Novel Photovoltaic and Electronic Materials

One of the key applications of such chemicals lies in the development of new materials for photovoltaic cells and organic electronics. Compounds with similar structures have been explored for their potential in creating efficient organic field-effect transistors (OFETs) and photovoltaic cells due to their excellent thermal stability, broad light absorption, and narrow energy band gaps. For instance, conjugated polymers designed with diketopyrrolopyrrole units and other electron-donating and accepting materials have shown promising charge transport characteristics and high photoresponsivity, indicating their utility in fabricating high-performance OFETs and near-infrared (NIR) phototransistors (Ma et al., 2018).

Advanced Material Synthesis Techniques

The synthesis and reaction processes involving chemicals of similar complexity play a significant role in advancing material science. For example, the synthesis of N-unsubstituted bis[1,2]dithiolo[1,4]thiazines and bis[1,2]dithiolopyrroles, through acid-catalyzed cleavage of their N-alkyl derivatives, highlights the intricate chemical reactions utilized to create novel materials with potential applications in various fields, including catalysis and material engineering (Konstantinova et al., 2000).

Surface Modification and Protection

Surface modification of pigments and materials to enhance their properties, such as dispersibility and UV protection, is another significant application. A study on the surface modification of a model red organic pigment using a mixed-micelle system demonstrated the potential of such chemical structures in improving the physical properties of pigments, which is crucial for their application in coatings, inks, and plastic industries (Š. Fabjan et al., 2016).

Chemiluminescent and Electroactive Polymers

The development of chemiluminescent and electroactive polymers based on pyrrolopyrrole derivatives opens new avenues in sensor technology, bioimaging, and electronic devices. Compounds exhibiting chemiluminescence in the presence of hydrogen peroxide and catalysts like Fe3+ ions indicate their utility in creating sensitive detection systems for biological and chemical analytes (Algi et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-bis(4-chlorophenyl)-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2O2S/c19-11-3-1-10(2-4-11)16-21-9-14-15(25-16)18(24)22(17(14)23)13-7-5-12(20)6-8-13/h1-9,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFOKWNCSUEEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C3C(S2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)

![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)

![7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2716832.png)